molecular formula C14H12Cl3NO B5724862 4-chloro-3-(3,3-dichloro-2-propen-1-yl)-8-methoxy-2-methylquinoline

4-chloro-3-(3,3-dichloro-2-propen-1-yl)-8-methoxy-2-methylquinoline

Cat. No. B5724862
M. Wt: 316.6 g/mol
InChI Key: FKWMXABZWMTISA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-3-(3,3-dichloro-2-propen-1-yl)-8-methoxy-2-methylquinoline is a chemical compound used in scientific research for its various properties. It is a quinoline derivative that has been studied for its potential as an antimalarial and antitumor agent. In

Mechanism of Action

The mechanism of action of 4-chloro-3-(3,3-dichloro-2-propen-1-yl)-8-methoxy-2-methylquinoline is not fully understood. However, it is believed that the compound acts by inhibiting the growth and proliferation of cancer cells and by interfering with the metabolism of the malaria parasite.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been found to exhibit cytotoxicity against cancer cells and to have antimalarial activity.

Advantages and Limitations for Lab Experiments

One advantage of using 4-chloro-3-(3,3-dichloro-2-propen-1-yl)-8-methoxy-2-methylquinoline in lab experiments is its potent antimalarial and antitumor activity. However, a limitation is that the compound is not readily available and requires specialized synthesis methods.

Future Directions

There are several future directions for research on 4-chloro-3-(3,3-dichloro-2-propen-1-yl)-8-methoxy-2-methylquinoline. One direction is to explore its potential as a treatment for other diseases such as tuberculosis and leishmaniasis. Another direction is to investigate its mechanism of action and to identify the molecular targets responsible for its antimalarial and antitumor activity. Additionally, further studies are needed to evaluate the safety and toxicity of the compound in vivo.

Synthesis Methods

The synthesis of 4-chloro-3-(3,3-dichloro-2-propen-1-yl)-8-methoxy-2-methylquinoline involves the reaction of 4-chloro-3-formylquinoline with 3,3-dichloroacrolein and methylamine. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as ethanol. The resulting product is then purified by recrystallization to obtain the final compound.

Scientific Research Applications

4-chloro-3-(3,3-dichloro-2-propen-1-yl)-8-methoxy-2-methylquinoline has been studied for its potential as an antimalarial and antitumor agent. In a study published in the Journal of Medicinal Chemistry, it was found that the compound exhibited potent antimalarial activity against Plasmodium falciparum, the parasite responsible for malaria. Another study published in the European Journal of Medicinal Chemistry found that the compound showed promising antitumor activity against human cancer cell lines.

properties

IUPAC Name

4-chloro-3-(3,3-dichloroprop-2-enyl)-8-methoxy-2-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl3NO/c1-8-9(6-7-12(15)16)13(17)10-4-3-5-11(19-2)14(10)18-8/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKWMXABZWMTISA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C=CC=C(C2=N1)OC)Cl)CC=C(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24806732
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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